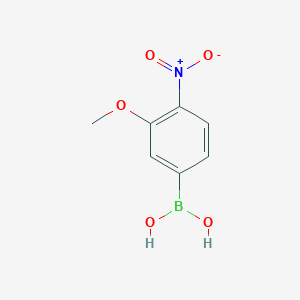

3-Methoxy-4-nitrophenylboronic acid

Overview

Description

3-Methoxy-4-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 . It is commonly used in research and development .

Molecular Structure Analysis

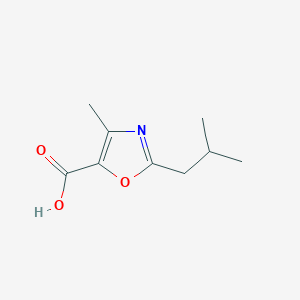

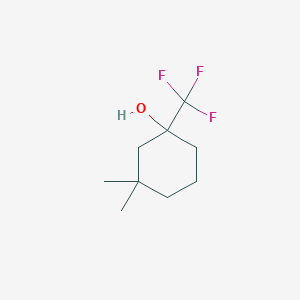

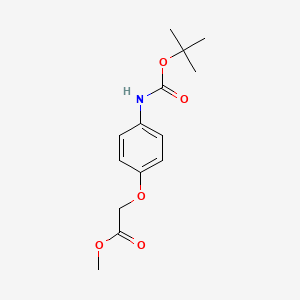

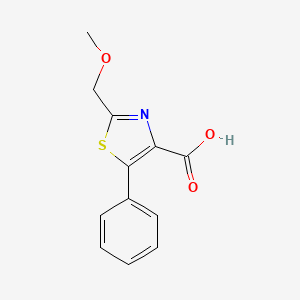

The InChI code for 3-Methoxy-4-nitrophenylboronic acid is 1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 . This indicates the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the phenyl ring, along with a boronic acid group (-B(OH)2).Physical And Chemical Properties Analysis

3-Methoxy-4-nitrophenylboronic acid is a solid compound . Its density is approximately 1.4±0.1 g/cm3 . The boiling point is estimated to be 406.1±55.0 °C at 760 mmHg .Scientific Research Applications

Cross-Coupling Reactions

3-Methoxy-4-nitrophenylboronic acid: is utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. This reaction is essential for creating complex molecules used in pharmaceuticals, agrochemicals, and organic materials .

Catalysis

Due to its boronic acid group, 3-Methoxy-4-nitrophenylboronic acid exhibits enhanced Lewis acidity, making it a valuable catalyst. It can facilitate various chemical transformations, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .

Medicinal Chemistry

In medicinal chemistry, 3-Methoxy-4-nitrophenylboronic acid serves as a building block for drug design. Its ability to form stable complexes with biomolecules can lead to the development of new therapeutic agents .

Polymer and Optoelectronics Materials

This compound is also significant in the synthesis of polymers and materials for optoelectronic applications. Its boronic acid moiety can be incorporated into polymers to alter their physical properties or to create responsive materials that change behavior in the presence of specific stimuli .

Sensing Applications

3-Methoxy-4-nitrophenylboronic acid: is used in the development of sensors. The boronic acid moiety interacts with diols and Lewis bases like fluoride or cyanide anions, enabling the detection of sugars, alcohols, and other biological analytes in various sensing applications .

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols allows for its use in biological labelling and protein manipulation. It can be employed to modify proteins or to label cells, aiding in biological research and diagnostic procedures .

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-4-nitrophenylboronic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this could disrupt the enzyme’s ability to break down antibiotics, thereby restoring the effectiveness of beta-lactam antibiotics .

Biochemical Pathways

Given its target, it likely impacts pathways related to bacterial resistance to antibiotics .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of boronic acids are generally influenced by their ability to form reversible covalent complexes .

Result of Action

The result of 3-Methoxy-4-nitrophenylboronic acid’s action would theoretically be the inhibition of Beta-lactamase, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacteria .

Action Environment

The action of 3-Methoxy-4-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH. Boronic acids are known to form tetrahedral boronate complexes at physiological pH, which can impact their reactivity .

properties

IUPAC Name |

(3-methoxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILQEOSUUIULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743017 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitrophenylboronic acid | |

CAS RN |

1377248-58-2 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)

![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)